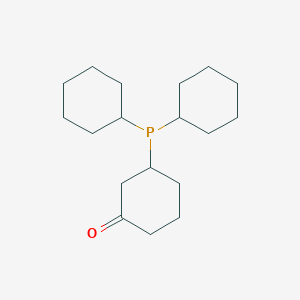

3-(Dicyclohexylphosphino)cyclohexanone

Descripción

3-(Dicyclohexylphosphino)cyclohexanone (CAS: 661486-74-4) is a phosphine-containing cyclohexanone derivative with the molecular formula C₁₈H₃₁OP and a molecular weight of 294.41 g/mol . Its structure features a cyclohexanone core substituted with a dicyclohexylphosphino group at the 3-position. This compound is synthesized to serve as a ligand in transition-metal-catalyzed reactions, leveraging the electron-rich phosphine moiety to modulate catalytic activity . It is typically provided as a high-purity powder (98%) and is sensitive to air due to the phosphine group’s propensity for oxidation .

Propiedades

Número CAS |

661486-74-4 |

|---|---|

Fórmula molecular |

C18H31OP |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

3-dicyclohexylphosphanylcyclohexan-1-one |

InChI |

InChI=1S/C18H31OP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h16-18H,1-14H2 |

Clave InChI |

AZHWSDQJWRSYKE-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)P(C2CCCCC2)C3CCCC(=O)C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-(Dicyclohexylphosphino)-1-phenylindole (CAS: 740815-36-5)

Molecular Formula : C₂₆H₃₂NP

Molecular Weight : 389.51 g/mol

Physical Properties : White to yellow powder, melting point 157–159°C (hexane), air-sensitive .

Applications :

Key Differences :

- Structure: The indole ring system introduces aromaticity and rigidity compared to the flexible cyclohexanone core in 3-(dicyclohexylphosphino)cyclohexanone.

- Reactivity: The phenylindole derivative’s larger size and electronic properties make it more suited for reactions requiring bulky ligands, whereas the cyclohexanone-based ligand may offer better solubility in non-polar media .

2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl (CAS: 192866-64-1)

Molecular Formula : C₃₈H₅₂P₂

Molecular Weight : 570.75 g/mol

Applications :

Key Differences :

- Coordination Mode: The biphenyl backbone allows for chelation, unlike the monodentate 3-(dicyclohexylphosphino)cyclohexanone.

- Steric Effects : The bis-phosphine structure increases steric hindrance, which can stabilize low-coordinate metal intermediates .

Comparison with Other Cyclohexanone Derivatives

Cyclohexanone (C₆H₁₀O)

Molecular Weight : 98.14 g/mol

Physical Properties : Colorless liquid, density 0.946 g/cm³, boiling point 154.5–155.2°C .

Applications :

Key Differences :

- Functionality: The absence of a phosphine group in cyclohexanone limits its use to non-catalytic applications.

- Physical State: Cyclohexanone is a liquid, whereas 3-(dicyclohexylphosphino)cyclohexanone is a solid, reflecting differences in intermolecular forces .

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (HXE, C₁₄H₁₉NO₂)

Molecular Weight : 233.14 g/mol

Applications :

Key Differences :

- Substituents: The ethylamino and hydroxyphenyl groups impart polar and hydrogen-bonding capabilities, contrasting with the lipophilic phosphine group in 3-(dicyclohexylphosphino)cyclohexanone.

3-Methyl-2-cyclohexanone (CAS: 1193-18-6)

Molecular Formula : C₇H₁₂O

Applications :

Key Differences :

- Functionality: A simple methyl substituent results in volatility and fragrance utility, whereas the phosphine group in 3-(dicyclohexylphosphino)cyclohexanone enables metal coordination .

Comparative Data Table

Research Findings and Trends

- Phosphine Ligands: Bulky phosphine ligands like 3-(dicyclohexylphosphino)cyclohexanone enhance catalytic efficiency in cross-coupling reactions by stabilizing metal centers and modulating electronic environments .

- Thermal Stability: Cyclohexanone derivatives with alkyl chains (e.g., 4-heptylcyclohexanone) exhibit higher boiling points than phosphine-containing analogs, reflecting differences in molecular interactions .

- Safety: While 3-(dicyclohexylphosphino)cyclohexanone’s safety data are unspecified, related phosphine ligands require handling under inert atmospheres due to air sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.